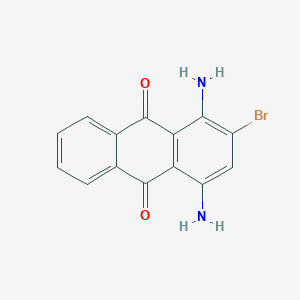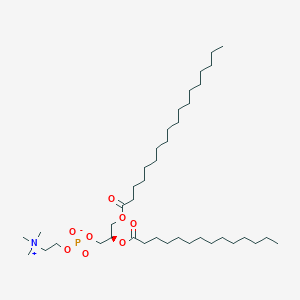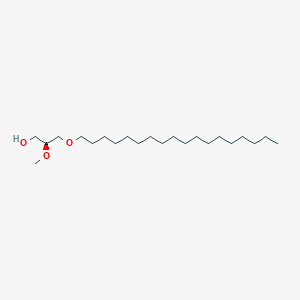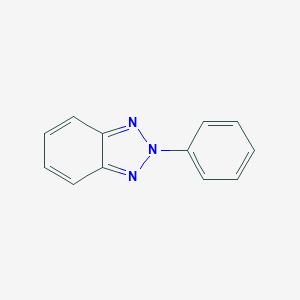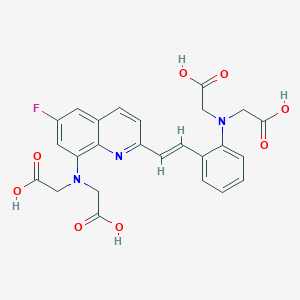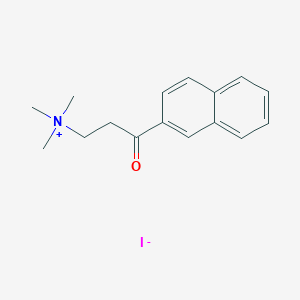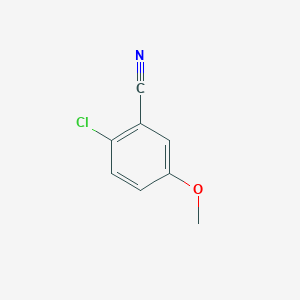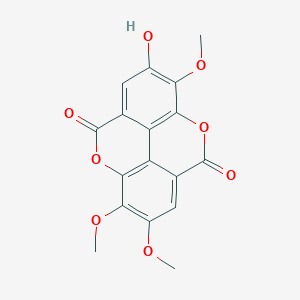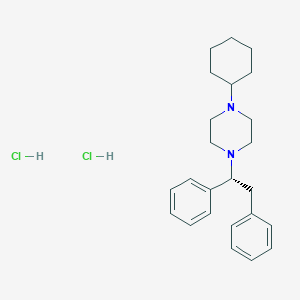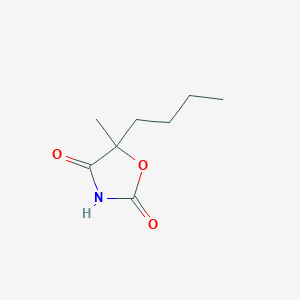
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione, also known as BMOD, is a cyclic imide compound with a molecular formula of C9H13NO3. It is a white to off-white crystalline powder that is soluble in water, ethanol, and acetone. BMOD has been widely used in scientific research due to its unique chemical and physical properties.
Mécanisme D'action
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are important in the regulation of neurotransmitters in the central nervous system. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations, such as its low solubility in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in scientific research. One potential direction is the synthesis of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione derivatives with improved properties, such as increased solubility or enhanced biological activity. Another direction is the use of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in the development of new drugs for the treatment of neurological disorders or inflammatory diseases. Additionally, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione could be used as a starting material for the synthesis of chiral compounds with potential pharmaceutical applications.
In conclusion, 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione is a versatile compound with unique chemical and physical properties. It has been extensively used in scientific research as a starting material for the synthesis of various compounds. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been shown to have neuroprotective and anti-inflammatory effects, and has potential applications in the development of new drugs. Further research is needed to fully understand the potential of 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione in scientific research.
Méthodes De Synthèse
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized by reacting butylamine and methyl acrylate in the presence of a catalyst. The reaction yields 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione as a product, which can be purified through recrystallization.
Applications De Recherche Scientifique
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has been extensively used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, antifungal agents, and anti-inflammatory agents. 5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been used in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Propriétés
Numéro CAS |
130689-73-5 |
|---|---|
Nom du produit |
5-Butyl-5-methyl-1,3-oxazolidine-2,4-dione |
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
5-butyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-3-4-5-8(2)6(10)9-7(11)12-8/h3-5H2,1-2H3,(H,9,10,11) |
Clé InChI |
CUCOSIIJLLJQIC-UHFFFAOYSA-N |
SMILES |
CCCCC1(C(=O)NC(=O)O1)C |
SMILES canonique |
CCCCC1(C(=O)NC(=O)O1)C |
Synonymes |
2,4-Oxazolidinedione,5-butyl-5-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



